Bis(16-Hydroxyhexadecyl) disulfide
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Overview
Description
Bis(16-Hydroxyhexadecyl) disulfide is a chemical compound with the empirical formula C32H66O2S2 and a molecular weight of 547.00 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(16-Hydroxyhexadecyl) disulfide typically involves the reaction of 16-hydroxyhexadecanol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(16-Hydroxyhexadecyl) disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acid chlorides or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, esters, and ethers .
Scientific Research Applications
Bis(16-Hydroxyhexadecyl) disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of biological membranes and lipid bilayers due to its amphiphilic nature.
Industry: This compound is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of Bis(16-Hydroxyhexadecyl) disulfide involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with thiol groups in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-nitrophenyl) disulfide
- Bis(4-methoxyphenyl) disulfide
- Bis(4-chlorophenyl) disulfide
- Bis(4-nitrophenyl) phosphate
- Bis(2-ethylhexyl)amine
Uniqueness
Bis(16-Hydroxyhexadecyl) disulfide is unique due to its long hydrocarbon chains and hydroxyl groups, which confer amphiphilic properties. This makes it particularly useful in studies involving lipid bilayers and membrane proteins, distinguishing it from other disulfides that may not have these structural features .
Properties
IUPAC Name |
16-(16-hydroxyhexadecyldisulfanyl)hexadecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O2S2/c33-29-25-21-17-13-9-5-1-3-7-11-15-19-23-27-31-35-36-32-28-24-20-16-12-8-4-2-6-10-14-18-22-26-30-34/h33-34H,1-32H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTKKUFQSKSIKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCSSCCCCCCCCCCCCCCCCO)CCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721252 |
Source
|
Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112141-28-3 |
Source
|
Record name | 16,16'-Disulfanediyldi(hexadecan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(16-Hydroxyhexadecyl) disulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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